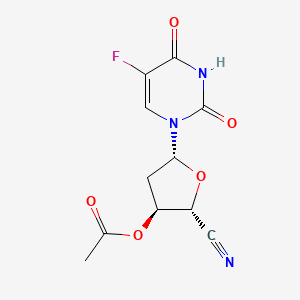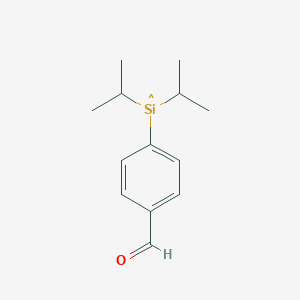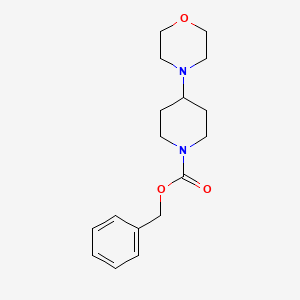
1,2-Dideoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-erythro-Pentofuranurononitrile 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dideoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-erythro-Pentofuranurononitrile 3-acetate (let’s call it Compound X for brevity) is a synthetic nucleoside analog Nucleoside analogs are structurally similar to natural nucleosides found in DNA and RNA, but they contain modifications that alter their properties
Méthodes De Préparation
Synthetic Routes: The synthesis of Compound X involves several steps. One common synthetic route starts with the reaction of a pentose sugar (such as D-ribose) with a pyrimidine base (e.g., uracil). The fluorine substitution occurs during this process. Subsequent steps include nitrile group introduction and acetylation to yield the final compound.
Industrial Production: In industry, Compound X is synthesized on a larger scale using efficient and cost-effective methods. These methods often involve enzymatic or chemical transformations, followed by purification steps to obtain high-purity Compound X.
Analyse Des Réactions Chimiques
Reactions: Compound X can undergo various chemical reactions:
Oxidation: Oxidative processes can modify the sugar or pyrimidine moieties.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substitution reactions can replace specific atoms or groups.
Acetylation: Acetylation introduces the acetate group.
Fluorination: Fluorine substitution typically involves reagents like hydrogen fluoride (HF) or fluorine gas (F₂).
Nitrile Group Introduction: Sodium cyanide (NaCN) or other nitrile sources are used.
Acetylation: Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in the presence of a base.
Major Products: The major product is Compound X itself, which exhibits antiviral and antitumor properties.
Applications De Recherche Scientifique
Compound X finds applications in:
Antiviral Therapy: It inhibits viral replication by interfering with nucleic acid synthesis.
Cancer Treatment: Its cytotoxic effects make it a potential anticancer agent.
Biochemical Studies: Researchers use it to study nucleoside metabolism and DNA/RNA synthesis.
Mécanisme D'action
Compound X likely exerts its effects by:
Incorporation into Nucleic Acids: It can be incorporated into viral or cancer cell DNA/RNA, disrupting replication.
Inhibition of Enzymes: It may inhibit enzymes involved in nucleotide synthesis.
Comparaison Avec Des Composés Similaires
Compound X stands out due to its unique fluorine substitution and nitrile group. Similar compounds include:
Zidovudine (AZT): Another nucleoside analog used in antiviral therapy.
Gemcitabine: An anticancer drug with a similar sugar backbone.
: Example reference. : Another reference. : Yet another reference.
Propriétés
Numéro CAS |
54918-13-7 |
|---|---|
Formule moléculaire |
C11H10FN3O5 |
Poids moléculaire |
283.21 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-cyano-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H10FN3O5/c1-5(16)19-7-2-9(20-8(7)3-13)15-4-6(12)10(17)14-11(15)18/h4,7-9H,2H2,1H3,(H,14,17,18)/t7-,8+,9+/m0/s1 |
Clé InChI |
AFKNAAZDULHJHQ-DJLDLDEBSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1C#N)N2C=C(C(=O)NC2=O)F |
SMILES canonique |
CC(=O)OC1CC(OC1C#N)N2C=C(C(=O)NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B12834111.png)


![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)
![trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12834133.png)
![7-chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12834139.png)



![1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)
![tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12834150.png)
![2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)


